4-Fluoro-3-nitrobenzenesulfonate chemical properties
4-Fluoro-3-nitrobenzenesulfonate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 4-fluoro-3-nitrobenzenesulfonate. The information is compiled to serve as a foundational resource for professionals in research and drug development.
Core Chemical Properties
4-Fluoro-3-nitrobenzenesulfonate is an organic compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, particularly their electron-withdrawing nature, are critical to its chemical behavior and reactivity.[1] It is described as a yellow crystalline solid that is soluble in water.
Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₅S | [1][2][3][4] |
| Molecular Weight | 221.17 g/mol | [1][4] |
| Melting Point | N/A | [2] |
| Boiling Point | N/A | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| pKa (Predicted) | -1.27 ± 0.50 | [2] |
| Density (Predicted) | 1.724 g/cm³ | [2] |
| InChI Key | OOJWQLSHYOELSK-UHFFFAOYSA-N | [1] |
| CAS Number | 3888-84-4 | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically involves electrophilic aromatic substitution. The two primary routes are the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.[1] The presence of the deactivating nitro and fluoro groups suggests that forceful reaction conditions may be necessary for sulfonation, similar to the sulfonation of nitrobenzene which requires heating with oleum.[1]
Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration
This protocol details the nitration of 4-fluorobenzoic acid, a process analogous to one of the potential synthetic routes for 4-fluoro-3-nitrobenzenesulfonic acid.
Materials:
-
4-fluorobenzoic acid
-
Potassium nitrate
-
Concentrated sulfuric acid
-
Crushed ice
-
Toluene
Procedure:
-
Under cooling in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in batches to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) dissolved in concentrated sulfuric acid (180 ml).[5]
-
The reaction mixture is stirred overnight at room temperature.[5]
-
The mixture is then slowly poured over crushed ice (800 g) with continuous stirring.[5]
-
The resulting mixture is allowed to stand at room temperature overnight.[5]
-
The solid product is collected by filtration and washed thoroughly with water.[5]
-
The product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[5]
Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide via Chlorosulfonation and Ammonolysis
This protocol describes the synthesis of the corresponding sulfonamide, which involves the formation of the sulfonyl chloride as an intermediate.
Materials:
-
1-fluoro-2-nitrobenzene
-
Chlorosulfonic acid
-
Ice water
-
Ethyl acetate
-
Isopropanol
-
Ammonium hydroxide solution
-
6M Hydrochloric acid
Procedure:
-
1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL).[6]
-
The reaction is stirred at 120°C overnight.[6]
-
After cooling to room temperature, the reaction is quenched by slowly pouring it into ice water.[6]
-
The mixture is extracted with ethyl acetate (3 x 50 mL).[6]
-
The combined organic layers are concentrated under reduced pressure.[6]
-
The crude product is redissolved in isopropanol and cooled to -60°C to yield the intermediate 4-fluoro-3-nitrobenzenesulfonyl chloride.[6]
-
The intermediate is then reacted with ammonium hydroxide solution.[6]
-
The reaction is neutralized with 6M hydrochloric acid, and the mixture is warmed to room temperature and concentrated to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide.[6]
Reactivity and Potential Applications
The chemical structure of 4-fluoro-3-nitrobenzenesulfonate, with its electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom, in particular, can act as a leaving group. This reactivity is the basis for its potential application as a cysteine-reactive probe. The thiol group of a cysteine residue in a protein can act as a nucleophile, attacking the carbon atom to which the fluorine is attached, leading to the formation of a covalent bond.
Caption: Nucleophilic aromatic substitution mechanism for cysteine modification.
This reactivity makes 4-fluoro-3-nitrobenzenesulfonate and its derivatives valuable reagents in chemical biology and drug development for selectively labeling and studying the function of proteins.
Analytical Characterization
The characterization of 4-fluoro-3-nitrobenzenesulfonate and its derivatives would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. For example, in the ¹H NMR of 4-fluoro-3-nitrobenzenesulfonamide, characteristic signals were observed at δ 8.52 (dd, 1H), 8.20 (dq, 1H), and 7.84 (dt, 1H).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and its fragments.
The following diagram illustrates a general workflow for the synthesis and characterization of 4-fluoro-3-nitrobenzenesulfonate derivatives.
Caption: General workflow for synthesis and analysis.
References
- 1. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]
- 2. Cas 3888-84-4,4-fluoro-3-nitrobenzenesulphonic acid | lookchem [lookchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-Fluoro-3-nitrobenzenesulfonic acid | C6H4FNO5S | CID 77498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
